

# Investigating PIM Kinases: A Technical Guide to LAS195319

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Compound of Interest		
Compound Name:	LAS195319	
Cat. No.:	B15542463	Get Quote

Notice: Publicly available scientific literature and data resources do not contain information regarding a PIM kinase inhibitor designated as "**LAS195319**." As a result, this guide cannot provide specific quantitative data, detailed experimental protocols, or signaling pathway diagrams directly related to this compound.

The following sections will, therefore, focus on the broader context of PIM kinase inhibition, drawing on established knowledge and data from well-characterized inhibitors. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the investigation of PIM kinases.

### Introduction to PIM Kinases

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. These kinases are key regulators of various cellular processes, including cell cycle progression, survival, and protein synthesis. Upregulation of PIM kinases has been implicated in the pathogenesis of numerous hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention.

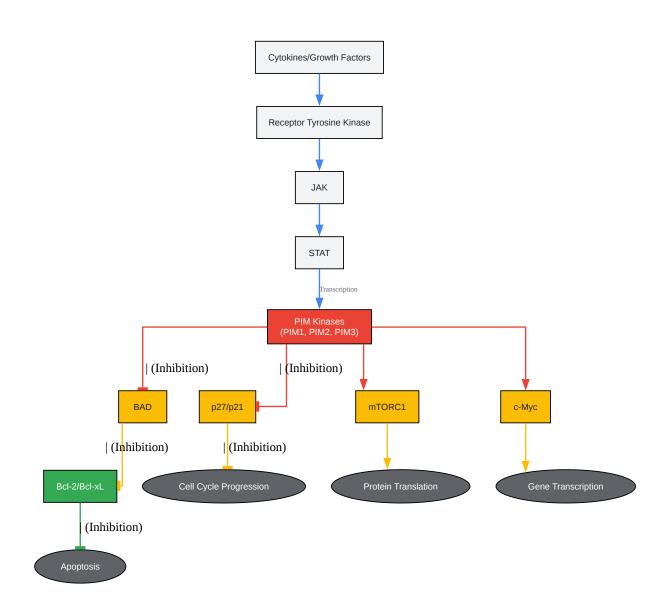
PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression. They are downstream effectors of several signaling pathways, most notably the JAK/STAT pathway.



# **The PIM Kinase Signaling Pathway**

PIM kinases exert their oncogenic effects through the phosphorylation of a wide range of downstream substrates. A simplified representation of the core PIM kinase signaling pathway is depicted below. This pathway illustrates the central role of PIM kinases in promoting cell survival and proliferation.





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Caption: Simplified PIM kinase signaling pathway.

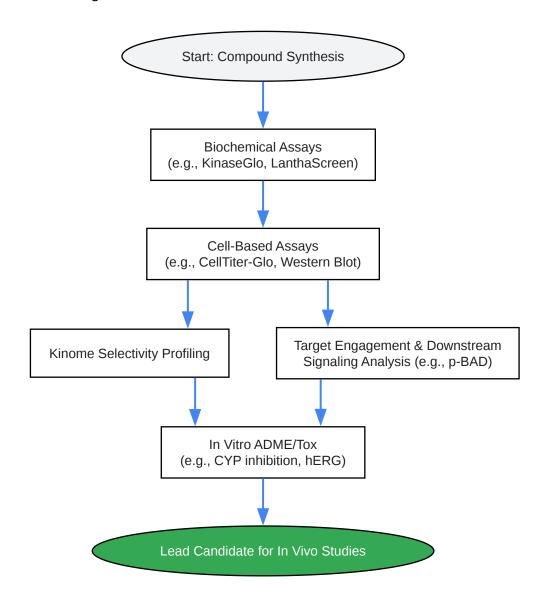


# **Investigating PIM Kinase Inhibition: Methodologies**

A standard workflow for the preclinical investigation of a novel PIM kinase inhibitor would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and anti-tumor efficacy.

## **In Vitro Assays**

A typical in vitro testing cascade for a PIM kinase inhibitor is outlined below.



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Caption: General workflow for in vitro evaluation of a PIM kinase inhibitor.



#### **Experimental Protocols:**

- Biochemical Kinase Assays:
  - Objective: To determine the direct inhibitory activity of the compound against purified PIM kinase isoforms (PIM1, PIM2, PIM3).
  - Methodology (Example: Kinase-Glo® Luminescent Kinase Assay):
    - Prepare a reaction mixture containing the purified PIM kinase, its specific substrate (e.g., a peptide), and ATP.
    - Add serial dilutions of the test compound (e.g., LAS195319) to the reaction mixture.
    - Incubate the reaction to allow for kinase activity.
    - Add Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
    - Calculate IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
- Cellular Proliferation Assays:
  - Objective: To assess the effect of the compound on the growth of cancer cell lines with known PIM kinase expression levels.
  - Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):
    - Seed cancer cells in 96-well plates and allow them to adhere overnight.
    - Treat the cells with a range of concentrations of the test compound.
    - Incubate for a defined period (e.g., 72 hours).
    - Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.



- Measure luminescence to determine cell viability and calculate GI50 (concentration for 50% growth inhibition) values.
- Western Blotting for Target Engagement and Downstream Signaling:
  - Objective: To confirm that the compound inhibits PIM kinase activity within the cell and affects downstream signaling pathways.
  - Methodology:
    - Treat cancer cells with the test compound for a specified time.
    - Lyse the cells to extract total protein.
    - Separate proteins by size using SDS-PAGE and transfer them to a membrane.
    - Probe the membrane with primary antibodies specific for phosphorylated and total levels of PIM substrates (e.g., p-BAD, p-4E-BP1) and PIM kinases themselves.
    - Use secondary antibodies conjugated to an enzyme for detection (e.g., chemiluminescence). A decrease in the phosphorylated form of the substrate indicates target engagement and inhibition.

### In Vivo Models

Promising compounds from in vitro studies are advanced to in vivo models to evaluate their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

#### Experimental Protocols:

- Xenograft Tumor Models:
  - Objective: To assess the anti-tumor activity of the compound in a living organism.
  - Methodology:
    - Implant human cancer cells (e.g., as a subcutaneous injection) into immunocompromised mice.



- Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
- Administer the test compound (e.g., orally, intraperitoneally) according to a defined dosing schedule.
- Measure tumor volume and body weight regularly.
- At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blotting for target modulation).

## **Data Presentation**

While specific data for **LAS195319** is unavailable, a typical data summary for a PIM kinase inhibitor would be presented in tabular format for clear comparison.

Table 1: In Vitro Activity of a Hypothetical PIM Kinase Inhibitor

Assay Type	Target/Cell Line	Endpoint	Value (nM)
Biochemical	PIM1 Kinase	IC50	Data Not Available
Biochemical	PIM2 Kinase	IC50	Data Not Available
Biochemical	PIM3 Kinase	IC50	Data Not Available
Cellular	MV-4-11 (AML)	GI50	Data Not Available

| Cellular | MM.1S (Multiple Myeloma) | GI50 | Data Not Available |

Table 2: In Vivo Efficacy in a Hypothetical Xenograft Model

Model Dosing Schedule Endpoint Result	Model	Dosing Schedule	Endpoint	Result
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| MV-4-11 Xenograft | e.g., 50 mg/kg, oral, QD | Tumor Growth Inhibition (%) | Data Not Available |



## Conclusion

The investigation of novel PIM kinase inhibitors is a promising area of cancer research. A systematic approach involving a combination of in vitro and in vivo studies is crucial for characterizing the therapeutic potential of new chemical entities. While no public information is currently available for a compound named **LAS195319**, the methodologies and principles outlined in this guide provide a framework for the evaluation of any new PIM kinase inhibitor. Future research and publications may shed light on the specific properties of **LAS195319**, should it be a compound under active investigation.

 To cite this document: BenchChem. [Investigating PIM Kinases: A Technical Guide to LAS195319]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542463#investigating-pim-kinases-with-las195319]

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